molecular formula C7H3Br2N B1351247 3,5-Dibromobenzonitrile CAS No. 97165-77-0

3,5-Dibromobenzonitrile

Cat. No. B1351247
CAS RN: 97165-77-0
M. Wt: 260.91 g/mol
InChI Key: QUJGDNCWTBTBQD-UHFFFAOYSA-N
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Description

3,5-Dibromobenzonitrile is a chemical compound with a molecular formula of C7H3Br2N. It is characterized by the presence of a benzene ring substituted with two bromine atoms at the 3 and 5 positions and a nitrile group at the 1 position. The structure of this compound has been studied using X-ray crystallography, revealing that the molecules lie on a crystallographic mirror plane, which bisects the benzene ring and the cyano group. In the crystal, molecules form chains based on weak hydrogen bonding between the para hydrogen atom and the cyano nitrogen atom, without any short contacts between the cyano and bromo groups or between the bromo groups themselves .

Synthesis Analysis

The synthesis of 3,5-dibromobenzonitrile is not directly described in the provided papers. However, related compounds such as 3,5-dinitrobenzonitrile have been synthesized through a series of reactions starting from benzoic acid, involving nitration, esterification, amination, and dehydration . Similar synthetic strategies could potentially be applied to the synthesis of 3,5-dibromobenzonitrile, with appropriate modifications to introduce bromine atoms instead of nitro groups.

Molecular Structure Analysis

The molecular structure of 3,5-dibromobenzonitrile has been elucidated through X-ray crystallography. The compound exhibits a distorted benzene ring with endocyclic bond angles of 121.16(16)° and 117.78(16)° around the ipso and para carbon atoms, respectively. This distortion is similar to that observed in 3,5-difluorobenzonitrile, suggesting that the presence of halogen substituents influences the geometry of the benzene ring .

Chemical Reactions Analysis

While the specific chemical reactions of 3,5-dibromobenzonitrile are not detailed in the provided papers, the presence of bromine atoms and a nitrile group on the benzene ring suggests that it could undergo various organic reactions. Bromine atoms are susceptible to nucleophilic substitution reactions, and the nitrile group could be involved in reactions such as hydrolysis to form carboxylic acids or reduction to form primary amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromobenzonitrile are not explicitly discussed in the provided papers. However, based on the structure and the known properties of similar compounds, it can be inferred that 3,5-dibromobenzonitrile is likely to be a solid at room temperature, with properties such as melting point, boiling point, and solubility being influenced by the presence of the bromine atoms and the nitrile group. The compound's reactivity and interactions with other chemicals would be determined by these functional groups as well .

Scientific Research Applications

Anaerobic Biodegradability and Transformation

3,5-Dibromobenzonitrile, known as bromoxynil, is primarily utilized as a herbicide for controlling broad-leaved weeds. Research indicates that bromoxynil undergoes anaerobic biodegradation in various environmental conditions. Knight, Berman, and Häggblom (2003) found that bromoxynil was depleted under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but was stable under denitrifying conditions. This study highlights the environmental fate of bromoxynil, demonstrating its transformation into different metabolites through processes like reductive debromination and further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Herbicide Efficacy and Production

The efficacy of bromoxynil and its derivatives as herbicides has been well documented. Subbarayappa, Joshi, Patil, and Marg (2010) discussed the extensive use of certain bromoxynil esters, particularly the octanoate, in controlling broad-leafed weeds in crop areas. However, the production of these esters has faced challenges due to productivity penalties and the need for costly and complex purification processes (Subbarayappa, Joshi, Patil, & Marg, 2010).

Biodegradation in Soil and Environmental Impact

Rosenbrock, Munch, Scheunert, and Dörfler (2004) studied the biodegradation of bromoxynil and its plant cell wall-bound residues in agricultural soil. They observed significant mineralization of bromoxynil and its derivatives, with a considerable portion forming nonextractable residues in the soil. This research is crucial for understanding the environmental impact of bromoxynil usage and its persistence in agricultural settings (Rosenbrock, Munch, Scheunert, & Dörfler, 2004).

Molecular and Chemical Transformations

3,5-Dibromobenzonitrile serves as a starting material for various molecular and chemical transformations. Research by Ekiz, Tutar, and Ökten (2016) showcased the synthesis of dibromotacrine derivatives and disubstituted tacrine derivatives from 3,5-dibromobenzonitrile, indicating its utility in creating bioactive molecules and potential therapeutics (Ekiz, Tutar, & Ökten, 2016).

Safety And Hazards

3,5-Dibromobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using this product only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGDNCWTBTBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383944
Record name 3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromobenzonitrile

CAS RN

97165-77-0
Record name 3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzonitrile
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Synthesis routes and methods

Procedure details

To a stirred solution of t-butylnitrite (53.5 μL, 0.449 mmoles) in 1 ml sieve dried dimethylformamide at 50° C. under an atmosphere of nitrogen was added a solution of 4-amino-3,5-dibromobenzonitrile (50 mg, 0.179 mmoles) in 1 mL of DMF. The mixture was stirred at 50° C. for 0.5 hour and partitioned between diethyl ether, ice-water, and ammonium chloride. The organic phase was separated, washed with water and brine, dried over anhydrous sodium, filtered, and evaporated.
Quantity
53.5 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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